
2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate is a compound that combines the structural features of adamantane and thiophene Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate typically involves the reaction of 1-adamantylamine with 2-methylpropyl 2-thiophenecarboxylate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Thiophene derivatives can be reduced to form various hydrogenated products.
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Halogenated or alkylated adamantyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate is not fully understood. it is believed that the adamantyl group enhances the stability and lipophilicity of the compound, allowing it to interact with biological membranes and molecular targets more effectively. The thiophene ring may contribute to the compound’s ability to engage in π-π interactions and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
2-Adamantyl-5-aryltetrazoles: Known for their antiviral properties.
Adamantan-1-yl)-2-oxoethyl benzoates: Used in drug design for neurological conditions.
1-Adamantanecarboxylic acid derivatives: Explored for their antiviral and anti-inflammatory activities.
Uniqueness: 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate is unique due to the combination of the adamantyl and thiophene moieties, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H27NO2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[2-(1-adamantylamino)-2-methylpropyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H27NO2S/c1-18(2,12-22-17(21)16-4-3-5-23-16)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h3-5,13-15,20H,6-12H2,1-2H3 |
InChI Key |
UKZJFCRQJQQEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CS1)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.